Divergent PDE III Inhibitory Potency: Imidazo[4,5-b]pyridin-2-one vs. Thiazolo and Naphthyridinone Analogs
In a comparative study of milrinone-derived heterocycles, the 5-methyl-6-(4-pyridinyl)-substituted imidazo[4,5-b]pyridin-2-one (13a) demonstrated exceptionally potent cAMP PDE III inhibition with in vitro activity in the nanomolar range, significantly exceeding the potency of the corresponding thiazolo[4,5-b]pyridin-2-one (51) and 1,8-naphthyridin-2(1H)-one (22) analogs [1]. This establishes that the imidazo[4,5-b]pyridin-2-one core, when appropriately substituted, confers superior PDE III inhibitory activity compared to structurally similar heterocyclic cores.
| Evidence Dimension | cAMP PDE III inhibitory activity (in vitro) |
|---|---|
| Target Compound Data | Imidazo[4,5-b]pyridin-2-one derivative (13a): IC₅₀ in nanomolar range |
| Comparator Or Baseline | Thiazolo[4,5-b]pyridin-2-one (51) and 1,8-naphthyridin-2(1H)-one (22): both less potent (specific comparative IC₅₀ values not provided in abstract; class-level potency rank established) |
| Quantified Difference | Imidazo[4,5-b]pyridin-2-one > thiazolo analog > naphthyridinone analog in PDE III inhibitory potency |
| Conditions | In vitro cAMP PDE III enzyme inhibition assay |
Why This Matters
For PDE III inhibitor development programs, the imidazo[4,5-b]pyridin-2-one core provides a superior starting scaffold relative to thiazolo or naphthyridinone alternatives, potentially reducing the synthetic burden required to achieve nanomolar potency.
- [1] Singh B, et al. Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs. J Med Chem. 1994;37(2):248-254. View Source
